Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH is a synthetic peptide derivative that incorporates carbobenzoxy (Cbz) protecting groups. This compound is used in various biochemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of amino acids using the Cbz group, followed by peptide bond formation through coupling reactions. Common reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting group using hydrogen and a palladium catalyst.
Oxidation and Reduction: The compound can participate in redox reactions, altering its functional groups.
Substitution: Nucleophilic substitution reactions can modify the peptide chain.
Common Reagents and Conditions
Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis yields the deprotected peptide, while oxidation and reduction can introduce or remove functional groups .
Scientific Research Applications
Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme substrate specificity.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide, allowing it to interact with enzymes and other proteins without premature degradation. Upon removal of the Cbz group, the peptide can exert its biological effects by binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Leu-OH: Another Cbz-protected amino acid derivative used in peptide synthesis.
Z-DL-Pro-OH (N-Cbz-DL-proline): A proline derivative with similar protective properties.
Gly-DL-Leu-DL-Ala: A related peptide used in similar research applications.
Uniqueness
Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH stands out due to its specific sequence and the presence of the hydroxylamine (NHOH) group, which can introduce unique reactivity and binding properties. This makes it particularly useful in specialized biochemical and pharmaceutical research .
Properties
IUPAC Name |
benzyl 2-[[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.